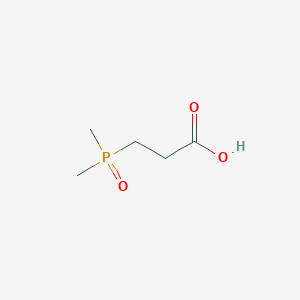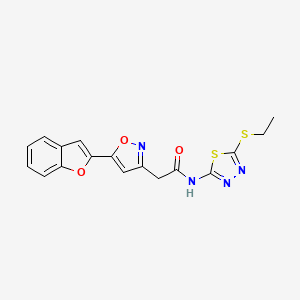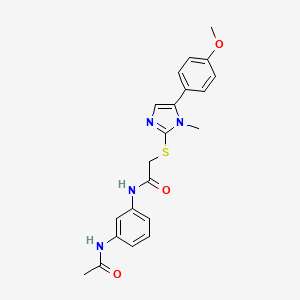
3-Dimethylphosphorylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Dimethylphosphorylpropanoic acid (DMPP) is a chemical compound that is widely used in scientific research. It is a phosphonic acid derivative with a molecular formula of C5H11O4P. DMPP is known for its unique properties, which make it an ideal candidate for various applications in the field of biotechnology and biochemistry.
科学的研究の応用
Pesticide Exposure and Environmental Monitoring
3-Dimethylphosphorylpropanoic acid, as a metabolite of organophosphate pesticides, has been studied in the context of environmental and human biomonitoring. A study conducted in New York City explored the exposure levels of organophosphate metabolites, including dimethyl phosphate (DMP) and dimethylthiophosphate (DMTP), in urban populations. This research is crucial for understanding the health impacts of pesticide exposure and formulating regulations for pesticide use in urban areas (McKelvey et al., 2013).
Application in Drug Discovery
The compound is involved in the synthesis of heteroarenes, which have potential applications in drug discovery. Studies have reported methods for the synthesis of C(CF3)Me2-containing heteroarenes using 3,3,3-trifluoro-2,2-dimethylpropanoic acid. These heteroarenes are important in the development of new pharmaceuticals (Liu et al., 2018) and (Shi et al., 2018).
Novel Material Synthesis
Research has explored the synthesis of novel materials using derivatives of dimethylpropanoic acid. For example, the synthesis of tertiary amine oxide resins using 3-(dimethylamino)propanoic acid has been investigated for their thermal behaviors and potential applications in thermal laser imaging (An et al., 2015).
Biochemical and Biophysical Studies
In biochemical research, derivatives of this compound are used for the synthesis of fluorescent amino acids, such as dansylalanine. These compounds are valuable tools for studying protein structure and dynamics, and for investigating biomolecular interactions (Summerer et al., 2006).
Environmental and Health Impact Analysis
The compound's role in environmental studies extends to the analysis of its impact on health. For example, studies on microbial degradation of related compounds like N,N-dimethylformamide by specific bacterial strains provide insights into the biodegradation processes of toxic chemicals in industrial wastewater, which is important for environmental protection and health safety (Zhou et al., 2018).
特性
IUPAC Name |
3-dimethylphosphorylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O3P/c1-9(2,8)4-3-5(6)7/h3-4H2,1-2H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTRSSULJNSBFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Cyanophenyl)carbamoyl]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2378279.png)

![5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2378284.png)



![5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2378288.png)
![8-(4-Benzylpiperidin-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2378293.png)
![Ethyl 5-(2-methoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2378294.png)
![5-(Benzenesulfonyl)-2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2378296.png)
![8-Benzyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2378297.png)
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2378298.png)
![2-Chloro-N-[[2-[(4-phenylpiperazin-1-yl)methyl]phenyl]methyl]propanamide](/img/structure/B2378299.png)
![4-Chloro-2-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B2378302.png)